N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2S/c27-25(24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)26(19-22-13-7-17-28-22)16-15-23-14-8-18-29-23/h1-14,17-18,24H,15-16,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSCUNHBJHNURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan and thiophene intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Oxidation
Compound A can undergo oxidation via reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) . The furan and thiophene rings, known for their electron-rich aromatic systems, are susceptible to oxidation. Potential outcomes include:
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Furan ring oxidation : Conversion to dienones or carboxylic acids.
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Thiophene ring oxidation : Formation of sulfones or sulfoxides.
Reduction
Reduction reactions may target the acetamide group or other unsaturated bonds. Lithium aluminum hydride (LiAlH₄) is a common reagent for:
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Amide reduction : Conversion to amines via cleavage of the carbonyl group.
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Selective hydrogenation : Reduction of double bonds in the aromatic rings (if present).
Substitution Reactions
Substitution reactions are facilitated by the heterocyclic rings and amidic nitrogen . Potential transformations include:
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Halogenation : Introduction of halogens (e.g., Cl, Br) via electrophilic substitution.
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Nucleophilic substitution : Replacement of leaving groups (e.g., hydroxyl) with other nucleophiles.
Reaction Conditions and Optimization
The synthesis and reactivity of Compound A are highly dependent on reaction conditions:
Structural Influence on Reactivity
The heterocyclic rings and diphenyl groups significantly influence Compound A’s reactivity:
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Furan and Thiophene Rings : Electron-rich aromatic systems enable nucleophilic attack and redox reactions.
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Diphenyl Groups : Provide steric bulk and electronic effects, stabilizing intermediates during reactions.
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Amidic Nitrogen : Acts as a leaving group or participates in hydrogen bonding, affecting reaction pathways.
Data Table: Key Reactions of Compound A
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Aqueous acidic/basic conditions | Oxidized furan/thiophene derivatives |
| Reduction | LiAlH₄ | Dry ether, reflux | Amine derivatives |
| Substitution | Halogenating agents | Polar aprotic solvents, room temperature | Halogenated analogs |
Scientific Research Applications
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Formation of Intermediates : Initial steps may include the synthesis of furan and thiophene derivatives.
- Coupling Reactions : These intermediates are coupled through nucleophilic substitution and condensation reactions.
- Catalysts and Solvents : Common catalysts include palladium or copper, with solvents like dichloromethane or tetrahydrofuran facilitating the reactions.
Industrial Production
In industrial settings, large-scale batch reactors are often used, with controlled conditions to optimize yield and purity. Continuous flow reactors may also be employed to enhance efficiency .
Scientific Research Applications
N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide has a diverse range of applications in scientific research:
Chemistry
- Building Block : The compound serves as a versatile building block for the synthesis of more complex organic molecules.
- Reactivity Studies : Its unique structure allows researchers to investigate various chemical reactions and mechanisms.
Biology
- Biological Targets : The compound interacts with various biological targets, making it useful in studying enzyme mechanisms and receptor binding.
- Pharmacological Potential : Preliminary studies suggest potential pharmacological activities, including anti-inflammatory and anticancer properties .
Material Science
- Development of New Materials : Due to its electronic properties, this compound can be utilized in developing materials for electronic applications, such as organic semiconductors or sensors .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of similar compounds, derivatives featuring furan and thiophene rings demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through specific receptor interactions.
Case Study 2: Material Development
Research focused on the application of this compound in organic photovoltaic cells showed promising results. The compound's ability to enhance charge transport properties was highlighted, suggesting its potential use in next-generation solar cells.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2,2-diphenylacetamide
- N-(thiophen-2-ylmethyl)-2,2-diphenylacetamide
- 2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide
Uniqueness
N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual heterocyclic structure allows for a broader range of chemical reactivity and biological activity compared to similar compounds that contain only one type of heterocycle.
Biological Activity
N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on relevant studies, case reports, and experimental findings.
Chemical Structure and Properties
The compound features a complex structure comprising a furan ring, thiophene moiety, and diphenyl groups, which contribute to its pharmacological properties. The molecular formula is , and its systematic name reflects the various substituents that influence its activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.
1. Anticancer Activity
Several studies have explored the anticancer potential of compounds with acetamide structures. For instance, derivatives of diphenylacetamide have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.0428 ± 0.0082 |
| This compound | MCF-7 | Data not yet available |
| Other Derivatives | NCI-H460 | Variable |
The data suggest that modifications in the structure can lead to increased selectivity and potency against specific cancer types .
2. Analgesic Activity
The analgesic properties of related compounds have been documented through various models. For example, some derivatives showed promising results in hot plate tests, indicating their potential as analgesics:
| Compound | Analgesic Response | Comparison |
|---|---|---|
| AKM-2 | Significant | Compared to diclofenac sodium |
| Other Derivatives | Moderate to High | Variable efficacy depending on structure |
The mechanism of action may involve inhibition of cyclooxygenase (COX) enzymes or modulation of pain pathways .
3. Anti-inflammatory Activity
Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions like arthritis and other inflammatory diseases.
Case Studies
Recent research has highlighted the potential therapeutic roles of this compound class:
- SARS-CoV-2 Inhibition : Related compounds were identified as inhibitors of SARS-CoV-2 main protease (Mpro), showcasing a novel antiviral mechanism. For example, derivatives exhibited IC50 values ranging from 1.55 µM to higher concentrations .
- Docking Studies : Molecular docking studies have been employed to predict binding affinities and interactions with target proteins such as COX enzymes. These studies provide insights into how structural modifications can enhance biological activity .
Q & A
Q. What are the standard synthetic routes for N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide?
- Methodological Answer : The compound can be synthesized via a two-step procedure:
Amide Coupling : React 2,2-diphenylacetic acid with furan-2-ylmethanamine and 2-(thiophen-2-yl)ethanamine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at 0–5°C. This ensures regioselective formation of the bis-amide .
Purification : Isolate the crude product via solvent extraction (e.g., DCM/water), followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Yields typically range from 46–62% depending on stoichiometry and reaction time .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Dissolve the compound in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Key peaks include:
- Furan and thiophene protons (δ 6.2–7.5 ppm).
- Acetamide carbonyl (δ ~170 ppm in ¹³C NMR).
- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Recrystallize from a 1:1 mixture of methanol and acetone under slow evaporation. This minimizes polymorphism and yields crystals suitable for X-ray diffraction. For thermal stability, monitor melting points (expected range: 180–200°C) using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How is the crystal structure determined, and what intermolecular interactions stabilize it?
- Methodological Answer :
- X-ray Crystallography : Collect diffraction data using a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure via direct methods (SHELXT) and refine with SHELXL .
- Key Interactions :
- N–H⋯N Hydrogen Bonds : Form R₂²(8) motifs, stabilizing 1D chains (observed in analogous acetamides) .
- π–π Stacking : Between furan/thiophene and phenyl rings (distance ~3.5–4.0 Å) .
Q. How to design structure-activity relationship (SAR) studies for pharmacological applications?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace thiophene with pyridine or vary phenyl groups) and test bioactivity.
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, SF-268) using MTT assays. Compare IC₅₀ values to identify critical functional groups .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like immunoproteasomes or kinases .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity. Impurities >2% can skew bioactivity results .
- Assay Reproducibility : Standardize cell culture conditions (e.g., THP-1 cells in RPMI-1640 + 10% FBS) and validate with positive controls (e.g., doxorubicin) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
